![molecular formula C10H15N5 B3197532 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1006319-19-2](/img/structure/B3197532.png)
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
“1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . The pyrazole rings of these compounds are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .
Synthesis Analysis
The synthesis of similar multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .
Molecular Structure Analysis
The 1 H-NMR, 13 C-NMR, and IR spectroscopic data of these ligands have been fully assigned . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .
Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as 1 H-NMR, 13 C-NMR, and IR spectroscopy . The molecular weight of a similar compound, ((1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl)methyl)amine, is 179.26 .
Scientific Research Applications
Chemical Reactions and Product Formation
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine is involved in various chemical reactions leading to the formation of different products. For instance, the reaction of Appel salt with 1H-pyrazol-5-amines, which include compounds structurally similar to our compound of interest, results in products like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles. The reaction conditions, such as pH, can influence the product ratio (Koyioni et al., 2014).
Synthesis and Characterization
The synthesis and characterization of derivatives involving this compound are an area of active research. For example, the synthesis of new Schiff bases and their evaluation for antibacterial activity highlights the potential of these compounds in various applications (Al-Smaisim, 2012).
Catalysis and Domino Reactions
Compounds similar to this compound are used as catalysts in certain reactions. An example is the l-proline-catalyzed domino reactions for synthesizing pyrazolo[3,4-b]pyridines, indicating the role of such compounds in facilitating complex chemical transformations (Gunasekaran et al., 2014).
Theoretical Studies and Corrosion Inhibition
Theoretical studies, such as those using density functional theory (DFT), are used to predict the behavior and properties of pyrazole derivatives. Such studies can provide insights into their potential as corrosion inhibitors, demonstrating the application of these compounds in materials science (Wang et al., 2006).
Antimicrobial and Anticancer Agents
Pyrazole derivatives, including compounds structurally related to our compound of interest, have been synthesized and evaluated for their antimicrobial and anticancer activities. This research highlights the potential use of these compounds in medicinal chemistry and drug development (Hafez et al., 2016).
Future Directions
The future directions of research on pyrazole derivatives could involve further exploration of their diverse pharmacological effects, including their potent antileishmanial and antimalarial activities . Additionally, their potential applications in the catalysis area, medicine, or biomimetism studies could be further investigated .
Mechanism of Action
Target of Action
The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites, which are responsible for diseases such as leishmaniasis and malaria .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into the enzyme’s active site . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The binding of the compound to the enzyme inhibits its function, thereby exerting its antileishmanial and antimalarial effects .
Biochemical Pathways
The compound affects the biochemical pathway involving LmPTR1. By inhibiting this enzyme, the compound disrupts the metabolic processes of the Leishmania parasites, affecting their survival and proliferation . The downstream effects of this disruption are still under investigation.
Pharmacokinetics
The compound’s potent in vitro activity suggests that it may have favorable bioavailability
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . Specifically, it has been found to inhibit the growth of Leishmania parasites more effectively than standard drugs . This suggests that the compound could potentially be used as a new therapeutic agent for treating leishmaniasis and malaria .
properties
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-7-4-8(2)14(12-7)6-15-9(3)5-10(11)13-15/h4-5H,6H2,1-3H3,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPXEGXFUZPRBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)N)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160219 | |
Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006319-19-2 | |
Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001160219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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